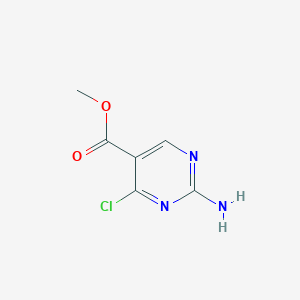

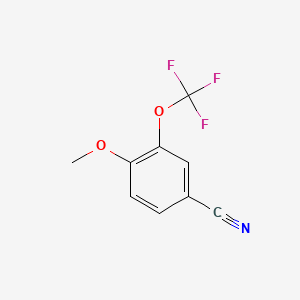

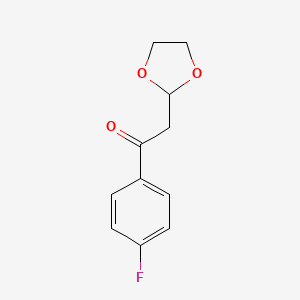

![molecular formula C5H3ClN4 B1426002 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 1159811-23-0](/img/structure/B1426002.png)

7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine

Übersicht

Beschreibung

7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine is a chemical compound with the molecular formula C5H3ClN4. It has a molecular weight of 154.56 . This compound is part of a class of molecules known as triazolopyrimidines, which are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of triazolopyrimidines involves various methods. One approach involves the Dimroth rearrangement, which is a type of isomerization that involves the relocation of two heteroatoms in heterocyclic systems . Another method involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, which generates a compound that can be converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine consists of a six-membered ring containing two nitrogen atoms at the 1 and 3 positions . The structure also includes a chlorine atom attached to the 7 position .Physical And Chemical Properties Analysis

7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine is a solid at room temperature . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

The [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to possess antitumor properties. This suggests that 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine could potentially be used in the development of antitumor agents due to its structural similarity .

Neurological Disorder Treatment

Compounds with the [1,2,4]triazolo[1,5-c]pyrimidine moiety have been used in the treatment of Alzheimer’s disease and insomnia. This indicates a potential application for 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine in neurological disorder treatment .

Cardiovascular Therapy

A [1,2,4]triazolo[1,5-a]pyrimidine compound has been registered as a drug with antiproliferative activity in vascular smooth muscle cells (VSMCs) and used as a coronary vasodilator. This points to possible cardiovascular therapeutic applications for 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine .

Antiparasitic Activity

Complexes of triazolo-pyrimidines with metals such as Pt and Ru have shown high activity against parasites. This suggests that 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine could be explored for its antiparasitic activity when complexed with appropriate metals .

Adenosine Receptor Antagonism

Pyrazolo[4,3-e]-1,2,4-triazolo pyrimidine derivatives have been found to be potent and selective human adenosine receptor antagonists. This implies that 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine might serve as an adenosine receptor antagonist with potential therapeutic applications .

Cancer Treatment via CDK2 Inhibition

CDK2 inhibition is a target for cancer treatment that selectively targets tumor cells. Derivatives featuring the [1,2,4]triazolo[1,5-c]pyrimidine scaffold have been designed for this purpose. Therefore, 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine may have applications in cancer treatment through CDK2 inhibition .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine and related compounds could involve further exploration of their anticancer properties . Additionally, the development of more potent and efficacious anticancer drugs with the pyrimidine scaffold could be a potential area of focus .

Wirkmechanismus

Target of Action

Similar compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine derivatives, have been reported to act on various targets, including tubulin , LSD1 , and CDK2 .

Mode of Action

It is suggested that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Biochemical Pathways

7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine may affect various biochemical pathways. For instance, similar compounds have been found to suppress the ERK signaling pathway . This pathway is crucial for cell proliferation and survival, and its suppression can lead to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been reported to induce cell apoptosis and g2/m phase arrest . They also regulate cell cycle-related and apoptosis-related proteins .

Eigenschaften

IUPAC Name |

7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-1-5-7-2-9-10(5)3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPWDQWNBXLWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN2C1=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717114 | |

| Record name | 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |

CAS RN |

1159811-23-0 | |

| Record name | 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B1425919.png)

![(4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide](/img/structure/B1425933.png)

![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1425934.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B1425938.png)

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1425940.png)